molecular formula C12H14N4O B1351939 5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide CAS No. 618092-44-7

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

Cat. No. B1351939
M. Wt: 230.27 g/mol
InChI Key: OLDCCJMGQXRSSP-UHFFFAOYSA-N
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Description

“5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms1.



Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls2. However, the specific synthesis pathway for “5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a pyrazole derivative like “5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide” would be characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms1.



Chemical Reactions Analysis

Pyrazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo various organic reactions, including substitutions and additions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide” would depend on its specific structure. Pyrazole derivatives, in general, are known to have diverse physical and chemical properties, which make them useful in various applications, including as pharmaceuticals, agrochemicals, dyes, and ligands1.


Scientific Research Applications

Molecular Structure and Docking Studies

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide and its derivatives have been the subject of various spectroscopic investigations and molecular docking studies due to their industrial and biological significance. For instance, N′-diphenylmethylidene derivatives have been analyzed through FT-IR, FT-Raman spectra, and extensive quantum chemical studies to understand their electronic structure and potential energy distribution. These studies also explored the molecule's reactivity properties, stability arising from hyper-conjugative interactions, and potential as CDK2 inhibitors, which are crucial in cancer therapy research (Pillai et al., 2017).

Antimicrobial and Biological Activities

The antimicrobial potential of pyrazole derivatives has been a significant area of research. Novel series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles have shown potent to weak antimicrobial activity against various bacteria and fungi, highlighting their potential as new antimicrobial agents. Among these, certain compounds demonstrated effective inhibition, suggesting a new class of potent antimicrobial agents (Ningaiah et al., 2014).

Chemical Synthesis and Characterization

The synthesis and crystal structure of pyrazole derivatives are crucial for understanding their chemical properties and potential applications. For example, the synthesis of 5-amino-4-cyano derivatives by treating carbohydrazides with cyano compounds and their structural determination through X-ray diffraction method provide insights into their chemical behavior and potential applications in material science and pharmaceuticals (Wen et al., 2006).

Spectroscopic and Theoretical Investigations

Spectroscopic and theoretical investigations of pyrazole-4-carbohydrazide derivatives have been conducted to understand their molecular structure, stability, and electronic transitions. These studies, including vibrational spectroscopy, DFT calculations, and single-crystal X-ray diffraction, have provided valuable insights into the properties of these compounds and their potential applications in designing new materials and drugs (Karrouchi et al., 2021).

Applications in Drug Discovery

The exploration of pyrazole derivatives in drug discovery, particularly as anti-diabetic agents, has been a significant area of research. Molecular docking studies of these compounds have shown potential inhibitory activities against enzymes like α-glucosidase, which is crucial for diabetes management. These findings suggest that pyrazole derivatives could be designed as potential anti-diabetic agents, contributing to the development of new therapeutic drugs (Karrouchi et al., 2020).

Safety And Hazards

The safety and hazards associated with a specific compound would depend on its specific structure and properties. In general, care should be taken when handling any chemical compound, and appropriate safety measures should be followed3.


Future Directions

The study of pyrazole derivatives is an active area of research, given their diverse properties and potential applications. Future research may focus on the synthesis of new pyrazole derivatives, the study of their properties, and their potential applications in various fields2.


Please note that this is a general analysis based on the class of the compound and not specific to “5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide”. For a comprehensive analysis of this specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

5-methyl-1-(4-methylphenyl)pyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)16-9(2)11(7-14-16)12(17)15-13/h3-7H,13H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDCCJMGQXRSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405354
Record name 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-P-tolyl-1H-pyrazole-4-carbohydrazide

CAS RN

618092-44-7
Record name 5-Methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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